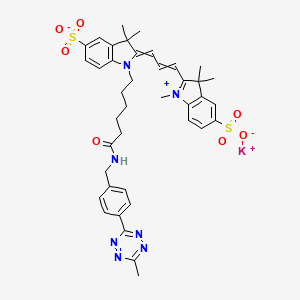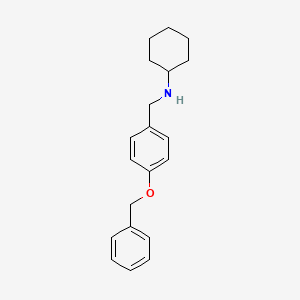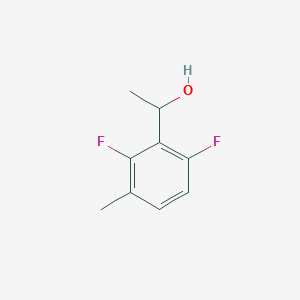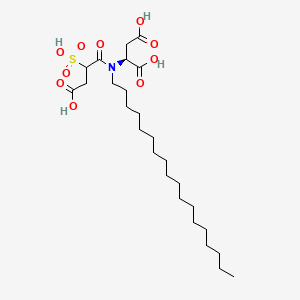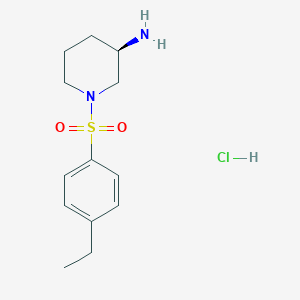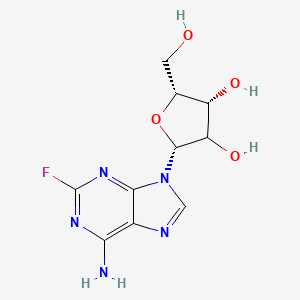
2-Amino-3,5-diiodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,5-diiodobenzoate is an organic compound with the molecular formula C7H5I2NO2. It is a derivative of benzoic acid, where two iodine atoms are substituted at the 3rd and 5th positions, and an amino group is substituted at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-diiodobenzoate typically involves the iodination of 2-Aminobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an acidic medium to facilitate the iodination process. The reaction conditions often involve maintaining a temperature range of 0-5°C to control the rate of reaction and prevent over-iodination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3,5-diiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced products
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or nitric acid are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation Reactions: Products include nitrobenzoates or nitrosobenzoates.
Reduction Reactions: Products include amines and other reduced derivatives
Applications De Recherche Scientifique
2-Amino-3,5-diiodobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential use in imaging and diagnostic applications due to its iodine content, which provides radiopacity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-3,5-diiodobenzoate involves its interaction with biological molecules. The iodine atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amino group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with various biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3,5-dibromobenzoate
- 2-Amino-3,5-dichlorobenzoate
- 2-Amino-3,5-difluorobenzoate
Comparison
2-Amino-3,5-diiodobenzoate is unique due to the presence of iodine atoms, which provide higher radiopacity compared to bromine, chlorine, or fluorine. This makes it particularly useful in imaging applications. Additionally, the larger atomic size of iodine compared to other halogens can lead to different steric and electronic effects, influencing the compound’s reactivity and interactions with biological molecules .
Propriétés
Formule moléculaire |
C7H4I2NO2- |
|---|---|
Poids moléculaire |
387.92 g/mol |
Nom IUPAC |
2-amino-3,5-diiodobenzoate |
InChI |
InChI=1S/C7H5I2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)/p-1 |
Clé InChI |
RFIBDMCPIREZKC-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)[O-])N)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


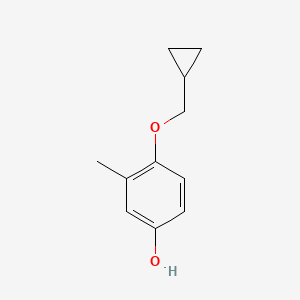
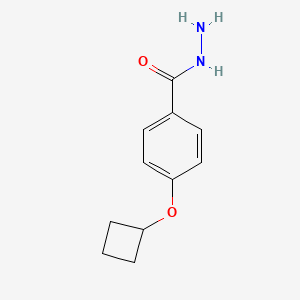
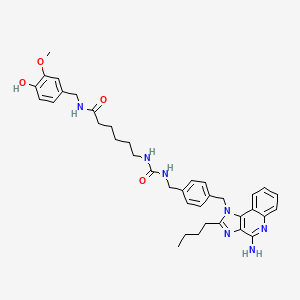
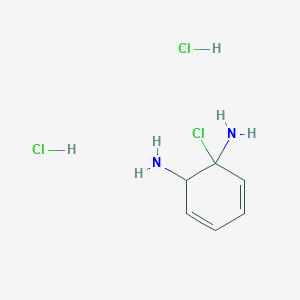
![14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid](/img/structure/B14763536.png)
![(5-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14763542.png)

